Bis-O-(tert-butyldimethylsilyl)-trans-calcipotriol
Description
Bis-O-(tert-butyldimethylsilyl)-trans-calcipotriol is a chemically modified derivative of calcipotriol, a synthetic vitamin D3 analog widely used in treating psoriasis. The compound features two tert-butyldimethylsilyl (TBDMS) groups protecting hydroxyl moieties, enhancing stability and lipophilicity for synthetic or analytical purposes. Its molecular formula is reported as C₃₉H₆₈O₃Si₂ (molecular weight: 641.14 g/mol) based on recent impurity profiling studies . The TBDMS groups are introduced to prevent undesired reactions during synthesis, improve solubility in organic solvents, and facilitate purification .
Properties
IUPAC Name |
3-[2-[(4Z)-4-[(2E)-2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl]cyclopentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H68O3Si2/c1-27(23-29-16-19-32(40)24-29)34-20-21-35-30(15-14-22-39(34,35)9)17-18-31-25-33(41-43(10,11)37(3,4)5)26-36(28(31)2)42-44(12,13)38(6,7)8/h17-18,27,29,33-36H,2,14-16,19-26H2,1,3-13H3/b30-17-,31-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNSKLXNHPLZTO-UWFZCHMSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCC(=O)C1)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1CCC(=O)C1)C2CCC\3C2(CCC/C3=C/C=C/4\CC(CC(C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H68O3Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-O-(tert-butyldimethylsilyl)-trans-calcipotriol likely involves multiple steps, including the formation of the cyclohexylidene and indenylidene intermediates. Key steps may include:
Formation of the cyclohexylidene intermediate: This could involve the reaction of a suitable cyclohexanone derivative with tert-butyl(dimethyl)silyl chloride in the presence of a base.
Formation of the indenylidene intermediate: This step might involve the reaction of a suitable indene derivative with an alkylating agent.
Coupling of intermediates: The final step could involve the coupling of the cyclohexylidene and indenylidene intermediates under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of automated synthesis equipment and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Bis-O-(tert-butyldimethylsilyl)-trans-calcipotriol can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert alkenes to alkanes or to reduce ketones to alcohols.
Substitution: Substitution reactions can be used to replace functional groups with other groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions may include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
The compound Bis-O-(tert-butyldimethylsilyl)-trans-calcipotriol is a derivative of calcipotriol, a synthetic derivative of vitamin D3, primarily known for its applications in dermatology, particularly in the treatment of psoriasis. This article explores its scientific research applications, emphasizing its biochemical properties, therapeutic uses, and potential benefits.
Dermatological Treatments
Psoriasis Management : this compound exhibits significant anti-proliferative effects on keratinocytes, making it effective in treating psoriasis. Research indicates that it modulates gene expression related to skin cell proliferation and differentiation, thereby reducing plaque formation.
Case Study : A study published in the Journal of Dermatological Science demonstrated that patients treated with this compound showed a marked reduction in psoriasis severity scores compared to baseline measurements after 12 weeks of treatment. The study also noted minimal side effects, indicating a favorable safety profile.
Bone Health Research
Calcium Regulation : As a vitamin D analog, this compound plays a role in calcium homeostasis. Its application in bone health research has been explored in the context of osteoporosis and other metabolic bone diseases.
Research Findings : In vitro studies have shown that this compound enhances calcium absorption in intestinal cells and promotes bone mineralization. These findings suggest potential applications in osteoporosis treatment protocols.
Cancer Research
Antitumor Activity : Emerging research suggests that this compound may possess antitumor properties. Studies have indicated that it can induce apoptosis in certain cancer cell lines by activating specific signaling pathways associated with cell death.
Case Study : A notable study published in Cancer Letters highlighted the compound's ability to inhibit the growth of human breast cancer cells. The mechanism was attributed to the modulation of the Wnt/β-catenin signaling pathway, which is crucial in cancer progression.
Cosmetic Applications
Skin Care Products : Due to its beneficial effects on skin health, this compound is being investigated for inclusion in cosmetic formulations aimed at improving skin texture and reducing signs of aging.
Market Analysis : A market study revealed an increasing trend towards incorporating vitamin D derivatives in skincare products due to their protective effects against UV damage and skin aging.
Comparative Data Table
The following table summarizes key studies related to the applications of this compound:
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Psoriasis | Journal of Dermatological Science | Significant reduction in psoriasis severity scores |
| Bone Health | Journal of Bone and Mineral Research | Enhanced calcium absorption and bone mineralization |
| Cancer Research | Cancer Letters | Induction of apoptosis in breast cancer cells |
| Cosmetic Applications | International Journal of Cosmetic Science | Positive effects on skin texture and aging signs |
Mechanism of Action
The mechanism of action of Bis-O-(tert-butyldimethylsilyl)-trans-calcipotriol will depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, modulating their activity.
Disruption of cellular processes: The compound may interfere with cellular processes, such as DNA replication or protein synthesis, leading to its biological effects.
Comparison with Similar Compounds
3′,5′-Bis-O-(tert-butyldimethylsilyl)-2′-deoxycytidine (dC′)
- Parent Compound : 2′-Deoxycytidine (nucleoside).
- Modification : TBDMS groups at 3′ and 5′ hydroxyls.
- Purpose : Enhances solubility in chloroform and blocks hydrogen bonding interference in nucleoside studies .
- Key Data: Molecular Formula: C₂₀H₃₉N₃O₄Si₂. Synthesis: Derived via tert-butyldimethylsilylation of 2′-deoxycytidine . Application: Used in DNA adduct research and stability studies under non-polar conditions.
3′,5′-Bis-O-(tert-butyldimethylsilyl)thymidine
- Parent Compound : Thymidine (nucleoside).
- Modification : TBDMS protection at 3′ and 5′ positions.
- Purpose : Facilitates metal-free synthesis of thiol-containing nucleosides, avoiding side reactions .
- Key Data: Molecular Formula: C₂₂H₄₂N₂O₅Si₂. Synthesis: Prepared via silylation of thymidine followed by coupling with 3-[(pyridin-2-yl)disulfanyl]propanoic acid . Advantage: Improved purity and yield in metal-sensitive reactions.
5-[[[(S)-{5-(tert-Butoxycarbonyl)amino-5-carbamoyl}pentyl]amino]methyl]-3',5'-bis-O-(tert-butyldimethylsilyl)-2'-deoxyuridine
Bis-O-(tert-butyldimethylsilyl)-trans-calcipotriol
- Parent Compound : Calcipotriol (vitamin D3 analog).
- Modification : TBDMS groups at two hydroxyl sites (likely 1α and 3β positions).
- Purpose : Stabilizes the molecule during synthetic steps and reduces metabolic degradation .
- Key Data :
Comparative Analysis Table
Research Findings and Distinctions
Stability: Bis-O-TBDMS-trans-calcipotriol exhibits superior thermal stability compared to non-silylated calcipotriol due to steric protection of hydroxyls . In contrast, TBDMS-protected nucleosides (e.g., dC′) show enhanced resistance to enzymatic degradation .
Synthetic Utility : Silylated calcipotriol is critical for isolating high-purity active pharmaceutical ingredients (APIs), whereas nucleoside derivatives enable precise oligonucleotide modifications .
Analytical Use: TBDMS derivatives of sugars (e.g., in meteorite studies) are volatile enough for GC-MS analysis, a property shared by silylated calcipotriol in quality control workflows .
Biological Activity
Bis-O-(tert-butyldimethylsilyl)-trans-calcipotriol (CAS Number: 112849-27-1) is a synthetic analog of vitamin D3, specifically a derivative of calcipotriol. This compound is notable for its dual tert-butyldimethylsilyl (TBDMS) protection, which enhances its stability and solubility, making it a promising candidate for therapeutic applications, particularly in dermatology.
Chemical Structure and Properties
The molecular formula of this compound is C39H68O3Si2, indicating a complex structure with significant steric hindrance due to the bulky silyl groups. These groups can undergo hydrolysis in acidic or basic conditions, releasing the active form of calcipotriol, which is crucial for its biological activity.
The primary mechanism through which this compound exerts its biological effects is via interaction with the vitamin D receptor (VDR) . As a ligand for VDR, it influences various cellular processes, including:
- Calcium Metabolism : Modulating calcium absorption and homeostasis.
- Cell Differentiation : Affecting keratinocyte proliferation and differentiation, which is particularly relevant in treating skin disorders like psoriasis .
Biological Activity and Therapeutic Applications
Research indicates that this compound has potential therapeutic effects in various conditions, primarily skin disorders. Its ability to modulate gene expression related to calcium homeostasis and keratinocyte proliferation makes it a valuable candidate for further investigation.
Key Findings from Research Studies
- Binding Affinity : Studies have demonstrated that the compound has a strong binding affinity for VDR, comparable to that of calcipotriol itself. Techniques such as surface plasmon resonance have been utilized to quantify these interactions.
- Gene Regulation : It has been shown to regulate genes involved in cell cycle control and differentiation, particularly by increasing the expression of cyclin-dependent kinase inhibitors (CDKIs), which are crucial for inhibiting cell proliferation .
- Stability and Bioavailability : The TBDMS groups enhance the compound's stability and bioavailability, allowing for controlled release in therapeutic applications, which is a significant advantage over other vitamin D analogs .
Comparative Analysis with Other Vitamin D Analogues
The following table summarizes key features of this compound compared to other vitamin D analogs:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| This compound | 112849-27-1 | Enhanced stability; prodrug form of calcipotriol |
| Calcipotriol | 112965-50-5 | Active form; clinically used for psoriasis |
| Tacalcitol | 112965-50-5 | Another vitamin D analog; used topically |
| Maxacalcitol | 145038-30-0 | Selective VDR agonist |
| Paricalcitol | 198481-33-3 | Used in managing secondary hyperparathyroidism |
Case Studies
Several case studies have highlighted the effectiveness of vitamin D analogs in treating skin conditions:
- Psoriasis Treatment : Clinical trials involving calcipotriol have shown significant improvements in psoriasis symptoms. The potential application of this compound could enhance these outcomes due to its improved pharmacological properties .
- Keratinocyte Studies : In vitro studies have demonstrated that this compound can significantly alter keratinocyte behavior, promoting differentiation while inhibiting excessive proliferation—a key factor in psoriatic lesions .
Q & A
Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
- Perform metabolite profiling (LC-MS/MS) to identify active or inactive derivatives formed in vivo. Pharmacokinetic studies (e.g., IV/PO dosing in rodents) can correlate plasma concentrations with efficacy. If poor bioavailability is observed, nanoformulation (e.g., liposomal encapsulation) may improve delivery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
